

Synthesis of N-Propionyl Mesalazine-d3: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for **N-Propionyl Mesalazine-d3**, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent drug, Mesalazine. Detailed experimental protocols, quantitative data representation, and visualizations of the synthetic workflow and relevant biological signaling pathways are presented to facilitate its preparation and understanding in a research and development setting.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect is primarily localized to the colon. To accurately quantify Mesalazine and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. **N-Propionyl Mesalazine-d3** serves as such a standard, enabling precise analysis by mass spectrometry. This guide outlines a practical synthetic approach, starting from commercially available Mesalazine-d3.

Proposed Synthetic Pathway



The synthesis of **N-Propionyl Mesalazine-d3** can be efficiently achieved through the N-acylation of Mesalazine-d3 with propionyl chloride in the presence of a suitable base. This one-step synthesis is straightforward and amenable to standard laboratory techniques.

Experimental Protocols

Materials and Methods

Reagent/Material	Grade	Supplier
Mesalazine-d3	≥98%	Commercially Available
Propionyl Chloride	Reagent Grade	Standard Chemical Supplier
Pyridine	Anhydrous	Standard Chemical Supplier
Dichloromethane (DCM)	Anhydrous	Standard Chemical Supplier
Hydrochloric Acid (HCI)	1 M Aqueous Solution	Standard Chemical Supplier
Sodium Bicarbonate (NaHCO3)	Saturated Aqueous Solution	Standard Chemical Supplier
Brine	Saturated Aqueous Solution	Standard Chemical Supplier
Anhydrous Sodium Sulfate (Na2SO4)	Reagent Grade	Standard Chemical Supplier
Deuterated Solvents (for NMR)	NMR Grade	Standard Chemical Supplier

Synthesis of N-Propionyl Mesalazine-d3

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Mesalazine-d3 (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
- Addition of Base: To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise.
- Acylation: While maintaining the temperature at 0 °C, slowly add propionyl chloride (1.1 eq) to the reaction mixture.



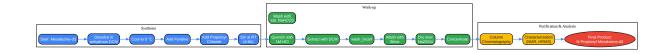
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.
 Monitor the reaction progress by Thin Layer Chromatography (TCC).
- Work-up:
 - Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
 - Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Propionyl Mesalazine-d3.
- Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C
 NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

Parameter	Expected Value	
Yield	75-85%	
Purity (by HPLC)	>98%	
Molecular Formula	C10H8D3NO4	
Molecular Weight	212.22 g/mol	
Appearance	Off-white to pale brown solid	

Visualizations Synthetic Workflow





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Caption: Experimental workflow for the synthesis of **N-Propionyl Mesalazine-d3**.

Mesalazine's Core Signaling Pathways

Mesalazine is known to exert its anti-inflammatory effects through multiple mechanisms, primarily involving the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-y) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

Caption: Simplified signaling pathways of Mesalazine.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of **N-Propionyl Mesalazine-d3**, a critical tool for the accurate bioanalysis of Mesalazine. The outlined workflow and accompanying visualizations offer a clear and concise resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The provided information on the signaling pathways of Mesalazine further enriches the understanding of its mechanism of action, which is pertinent to drug development professionals.

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References

- 1. What is the mechanism of Mesalamine? [synapse.patsnap.com]
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